(3,5-Dibromophenyl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,5-dibromophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNOLXVXQXWXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Procedure and Reaction Parameters
In a representative protocol, 3,5-dibromobenzoyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Piperidine (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts. The reaction is stirred at 25°C for 12–16 hours, monitored by TLC (hexanes/EtOAc, 3:1). Post-reaction, the mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated to yield a crude solid, which is recrystallized from ethanol to afford the pure product (yield: 78–85%).
Table 1: Optimization of Nucleophilic Substitution
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility of aromatic intermediates |
| Temperature | 25°C | Minimizes side reactions (e.g., amine oxidation) |
| Equivalents of Piperidine | 1.2 | Balances reactivity and cost efficiency |
| Base | Triethylamine | Effective HCl scavenger without side-complexation |
Palladium-Catalyzed Coupling Approaches
Alternative routes employ cross-coupling strategies to construct the aryl-piperidine linkage. A Suzuki-Miyaura coupling variant uses 3,5-dibromophenylboronic acid with piperidine-1-carbonyl chloride, though this method is less common due to competing debromination.
Catalytic System and Conditions
In a sealed tube, 3,5-dibromophenylboronic acid (1.0 equiv), piperidine-1-carbonyl chloride (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) are suspended in toluene/EtOH/H₂O (3:1:1). The mixture is heated at 90°C for 24 hours under argon. After extraction and purification via silica gel chromatography (hexanes/EtOAc gradient), the product is isolated in 65–72% yield.
Table 2: Key Challenges in Coupling Routes
| Challenge | Mitigation Strategy | Outcome |
|---|---|---|
| Debromination | Lower temperature (90°C vs. 110°C) | Reduces loss of Br substituents |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Balances cost and reactivity |
| Solvent Polarity | Toluene/EtOH/H₂O | Enhances boronic acid solubility |
Alternative Pathways: Isothiocyanate Intermediates
A less conventional route involves the formation of a benzoyl isothiocyanate intermediate, as reported in structurally analogous systems.
Stepwise Synthesis via Isothiocyanate
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Generation of 3,5-Dibromobenzoyl Isothiocyanate :
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3,5-Dibromobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to form the acyl chloride.
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Ammonium thiocyanate (NH₄SCN) is added to yield the isothiocyanate derivative.
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Reaction with Piperidine :
Reaction Optimization and Byproduct Analysis
Competing Pathways and Byproduct Formation
In nucleophilic substitution reactions, the primary byproduct is 3,5-dibromobenzoic acid , formed via hydrolysis of unreacted acyl chloride. LC-MS analysis reveals trace amounts (<5%) of this species, necessitating rigorous aqueous washes.
Temperature-Dependent Side Reactions
Elevated temperatures (>40°C) promote N-alkylation of piperidine, leading to quaternary ammonium salts. Controlled reaction temperatures (20–30°C) suppress this pathway, as confirmed by ¹H NMR monitoring.
Purification and Characterization
Chromatographic Purification
Crude products are typically purified via flash chromatography (silica gel, hexanes/EtOAc 4:1→2:1). High-purity fractions (>98%) are identified by:
Table 3: Spectroscopic Benchmarks
| Technique | Key Signals | Reference Value |
|---|---|---|
| ¹³C NMR (CDCl₃) | C=O at 168.2 ppm | ±0.3 ppm |
| IR (KBr) | C=O stretch at 1665 cm⁻¹ | ±10 cm⁻¹ |
| Melting Point | 142–144°C | Decomposition-free |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Anti-influenza Activity
Recent studies have highlighted the potential of piperidinyl derivatives, including (3,5-Dibromophenyl)(piperidin-1-yl)methanone, in inhibiting influenza virus replication. A series of compounds were synthesized and evaluated for their anti-influenza activity using Madin–Darby canine kidney (MDCK) cells. The results indicated that certain piperidinyl derivatives exhibited promising antiviral activity with effective concentration (EC50) values significantly lower than standard antiviral drugs like ribavirin. For instance, some derivatives showed EC50 values as low as 0.253 µM, indicating their potential as effective antiviral agents against influenza A virus strains .
Antitubercular Activity
The compound has also been investigated for its efficacy against Mycobacterium tuberculosis. In a high-throughput screening of a diverse chemical library, several piperidinyl derivatives were identified with notable antitubercular activity. The structure-activity relationship (SAR) studies indicated that modifications to the piperidine moiety could enhance the potency against resistant strains of M. tuberculosis. Compounds with specific substitutions demonstrated MIC values ranging from 6.3 to 23 µM against wild-type strains, showcasing their potential as new antitubercular agents .
Targeting Viral Proteins
The antiviral mechanism of this compound and its derivatives appears to involve the inhibition of viral proteins essential for replication. In the case of influenza A virus, these compounds may interfere with nucleoprotein functions or other viral replication processes .
Inhibition of Mycobacterial Growth
For tuberculosis, the identified compounds target specific mycobacterial pathways, particularly those involving MmpL3 protein, which is crucial for maintaining mycobacterial cell wall integrity. Resistance studies indicated that mutations in this target could lead to decreased susceptibility to these compounds, underscoring the importance of MmpL3 as a drug target in developing new antitubercular therapies .
Structure-Activity Relationship Studies
The effectiveness of this compound is closely linked to its chemical structure. SAR studies have shown that:
- Substituents on the aromatic ring significantly affect biological activity.
- Variations in the piperidine ring can enhance or diminish potency against targeted pathogens.
For instance, replacing certain groups on the phenyl portion resulted in compounds with improved EC50 values compared to others .
Influenza Virus Inhibition Study
A study published in RSC Advances demonstrated the synthesis and biological evaluation of piperidinyl derivatives against influenza A virus strains. The results indicated that modifications on the piperidine ring led to enhanced antiviral activity compared to existing treatments .
Tuberculosis Screening Initiative
In a comprehensive screening initiative targeting M. tuberculosis, researchers identified several promising candidates from a library of over 100,000 compounds. The selected piperidinyl derivatives showed significant growth inhibition in resistant strains, paving the way for further development into novel antitubercular drugs .
Mechanism of Action
The mechanism by which (3,5-Dibromophenyl)(piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidin-1-yl group can enhance the compound’s ability to cross biological membranes, facilitating its action at target sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Halogenated methanones exhibit distinct physicochemical properties based on substituent electronegativity and steric bulk. Key examples include:
The benzotriazole derivative (mp 168°C) demonstrates higher thermal stability than many aliphatic methanones, likely due to aromatic stacking interactions .
Piperidinyl Methanones with Different Aromatic Groups
Variations in the aromatic ring substituents significantly influence reactivity and physical properties:
Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution. The bromo-dimethyl analog (mp 107–108°C) shows moderate thermal stability, suggesting that alkyl substituents reduce crystal lattice energy compared to halogens .
Heterocyclic Methanone Derivatives
Replacement of the phenyl group with heterocycles alters biological activity and solubility:
Heterocyclic derivatives, such as pyrrolopyrimidine-based methanones (mp >250°C), exhibit exceptional thermal stability due to extended π-conjugation and hydrogen-bonding networks . These compounds are often prioritized in kinase inhibitor development due to their planar structures and ability to engage in π-π interactions.
Physicochemical Properties and Spectroscopic Data
- NMR Analysis: While direct data for the target compound are unavailable, studies on analogous amides (e.g., ) reveal that substituent proximity to the carbonyl group influences chemical shift disparities. For example, in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, protons near the amide bond show distinct shifts (Δδ = 0.5–1.0 ppm) at 20°C, merging at higher temperatures due to rapid isomerization (rate constant = 380 s⁻¹ at coalescence) .
- Melting Points : Brominated derivatives generally exhibit higher melting points than chlorinated or alkylated analogs, reflecting stronger halogen-halogen interactions .
Biological Activity
(3,5-Dibromophenyl)(piperidin-1-yl)methanone is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a dibromophenyl moiety and a piperidine ring attached to a ketone functional group, suggests promising biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Pharmacological Properties
Preliminary studies indicate that compounds with similar structures often exhibit significant pharmacological properties. The specific biological activities of this compound include:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Neuroactive Effects : The piperidine moiety may impart neuroactive properties, which are essential for developing treatments for neurological disorders.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) has been observed, which is relevant for treating conditions like Alzheimer's disease.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Interaction studies have focused on:
- P-glycoprotein (P-gp) Modulation : This compound may affect ATPase activity related to P-gp, which is important for drug transport across cell membranes .
- Binding Affinity : The binding interactions with bovine serum albumin (BSA) indicate its pharmacological effectiveness and potential therapeutic applications .
Synthesis Methods
Several synthetic routes can be employed to produce this compound. Common methods include:
- Bromination of Phenol Derivatives : This method introduces bromine substituents onto the phenol ring.
- Piperidine Ring Formation : The piperidine moiety can be synthesized through cyclization reactions involving appropriate precursors.
- Ketone Formation : The final step involves the formation of the ketone functional group through oxidation reactions.
Antimicrobial Studies
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Bacillus subtilis | 100 µg/mL |
These results highlight the compound's potential as an antimicrobial agent .
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibitory properties. In particular:
Q & A
Q. What are the optimal synthetic routes for (3,5-dibromophenyl)(piperidin-1-yl)methanone, and how can reaction yields be improved?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a multi-step procedure involving (1-phenylcycloprop-2-en-1-yl)(piperidin-1-yl)methanone and phenol under acidic conditions yields structurally related methanones (33% yield). Key optimizations include:
- Reagent stoichiometry : Using 4.0 equivalents of phenol to drive the reaction .
- Purification : Preparative column chromatography with hexanes/EtOAc (2:1) to isolate diastereomers .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance halogen reactivity in aryl bromides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Resolves aromatic protons (δ 7.5–8.0 ppm for dibromophenyl) and piperidinyl carbons (δ 40–50 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- XRD (if crystalline) : SHELX software refines crystal structures, though twinning or low resolution may require SHELXL for macromolecular compatibility .
Q. How does the electron-withdrawing effect of bromine substituents influence the compound’s reactivity?
The 3,5-dibromo substitution enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in bioconjugation). This reactivity is exploited in linchpin strategies for site-selective lysine labeling, where the methanone acts as a leaving group .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
SHELXL refinement is recommended for high-resolution data. For puckered rings (e.g., piperidine), Cremer-Pople coordinates quantify out-of-plane displacements using amplitude (q) and phase (φ) parameters. Example workflow:
Q. What factors explain contradictory yields in analogous methanone syntheses?
Discrepancies may arise from:
- Steric hindrance : Bulky substituents reduce accessibility to the carbonyl group.
- Diastereomer separation : Low yields (e.g., 33% in ) stem from inseparable mixtures (dr 7:1), requiring advanced chromatography or chiral auxiliaries .
- Halogen mobility : Competing bromine displacement in polyhalogenated precursors can lead to side products .
Q. What mechanistic insights underpin the compound’s role in proximity-driven bioconjugation?
The methanone acts as a linchpin in two-step bioconjugation:
- Step 1 : Reversible imine formation with lysine residues (α-hydroxybenzaldehyde handle).
- Step 2 : Irreversible nucleophilic substitution at the dibromophenyl group, driven by spatial proximity of target lysines. This method achieves 34% conversion in RNase A labeling, with MS/MS validating site selectivity (K37 modification) .
Q. How can computational modeling predict the compound’s binding modes in enzyme inhibition studies?
- Docking simulations : Use AutoDock Vina with force fields (e.g., AMBER) to assess interactions with catalytic pockets.
- MD simulations : Analyze piperidine ring flexibility and halogen bonding with residues like histidine or arginine.
- QM/MM : Evaluate bromine’s electron-withdrawing effects on transition-state stabilization .
Q. What solvent systems mitigate aggregation during crystallization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
